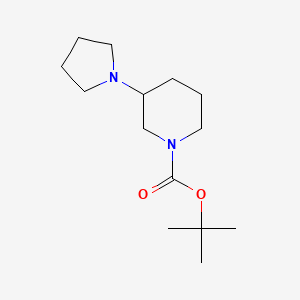

tert-butyl 3-pyrrolidin-1-ylpiperidine-1-carboxylate

Description

tert-Butyl 3-pyrrolidin-1-ylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a pyrrolidin-1-yl substituent at the 3-position. The Boc group is widely used in medicinal chemistry to protect amines during synthesis, enhancing solubility and stability .

Properties

IUPAC Name |

tert-butyl 3-pyrrolidin-1-ylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-10-6-7-12(11-16)15-8-4-5-9-15/h12H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRYAJNMMZHAHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327967 | |

| Record name | 3-(1-Pyrrolidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144243-26-5 | |

| Record name | 3-(1-Pyrrolidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-pyrrolidin-1-ylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyrrolidine and tert-butyl ester groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3-pyrrolidin-1-ylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine or pyrrolidine derivatives.

Scientific Research Applications

Chemistry: tert-butyl 3-pyrrolidin-1-ylpiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It helps in understanding the binding mechanisms and activity profiles of potential drug candidates .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting neurological disorders and cancer .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its stability and reactivity in various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl 3-pyrrolidin-1-ylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can affect various cellular pathways, influencing processes like signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Structural Modifications and Positional Isomerism

- Positional Isomerism: tert-Butyl 4-(3-fluoropyrrolidin-1-yl)piperidine-1-carboxylate (CAS: 1552276-93-3) replaces the pyrrolidine substituent at the piperidine 4-position instead of 3. tert-Butyl 2-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS: 1946001-64-4) substitutes the pyrrolidine with a pyrazole ring. Pyrazole’s aromaticity and hydrogen-bonding capacity may alter solubility and target selectivity compared to pyrrolidine .

- tert-Butyl 3-hydroxypiperidine-1-carboxylate (CAS: 85275-45-2) replaces pyrrolidine with a hydroxyl group, significantly enhancing polarity and reducing blood-brain barrier permeability compared to the target compound .

Physicochemical Properties

Polarity and Solubility :

- The pyrrolidine substituent in the target compound provides moderate polarity, balancing solubility in organic solvents and aqueous media. In contrast, hydroxylated analogues (e.g., tert-butyl 3-hydroxypiperidine-1-carboxylate) exhibit higher aqueous solubility but lower membrane permeability .

- Fluorinated derivatives (e.g., 4-(3-fluoropyrrolidin-1-yl)piperidine analogues) show increased lipophilicity (logP ~2.5–3.0), favoring CNS penetration .

Thermal Stability :

- Boc-protected compounds generally exhibit stability up to 150–200°C, with decomposition observed under strong acidic or basic conditions. Substituents like fluorine or sulfur may alter thermal profiles slightly .

Biological Activity

Tert-butyl 3-pyrrolidin-1-ylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyrrolidine moiety and a tert-butyl ester group. This unique structure contributes to its reactivity and interaction with various biological targets, making it useful in pharmaceutical applications.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. By binding to the active sites of these targets, the compound can modulate their activity, influencing cellular processes including:

- Signal transduction

- Gene expression

- Metabolic regulation

This modulation can lead to therapeutic effects, particularly in neurological disorders and cancer treatment.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antiviral Activity : Compounds similar to this compound have shown potential antiviral effects against viruses such as HIV and hepatitis viruses. The mechanisms include inhibition of viral replication and modulation of immune responses .

- Anti-inflammatory Effects : The compound has been investigated for its role in inhibiting inflammatory pathways, particularly through the modulation of NLRP3 inflammasome activity. In vitro studies demonstrated that derivatives of this compound can significantly reduce IL-1β release in macrophages .

In Vitro Studies

A series of in vitro studies have assessed the biological activity of this compound:

Case Studies

In one notable study, the compound was used as a precursor in synthesizing new drug candidates targeting neurological disorders. The resulting compounds exhibited enhanced binding affinities to dopamine receptors, suggesting potential applications in treating conditions like schizophrenia and depression .

Q & A

Q. What are the common synthetic routes for tert-butyl 3-pyrrolidin-1-ylpiperidine-1-carboxylate, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from piperidine or pyrrolidine derivatives. Key steps include:

- Alkylation : Reacting a piperidine precursor with tert-butyl bromoacetate in the presence of strong bases (e.g., NaH or KOtBu) in solvents like THF or DMF .

- Functionalization : Fluorination or methoxylation reactions may follow, requiring precise temperature control (e.g., 0–20°C for fluorination) .

- Purification : Column chromatography (silica gel) or recrystallization in solvents like ethyl acetate/hexane mixtures ensures high purity (>95%) .

Optimization involves adjusting stoichiometry, reaction time, and solvent polarity. For example, continuous flow reactors improve scalability and reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing tert-butyl 3-pyrrolidin-1-ylpiperidine-1-carboxylate, and how do researchers resolve conflicting data?

- Methodological Answer :

- Primary Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm stereochemistry. For example, coupling constants in NOESY/ROESY distinguish axial vs. equatorial substituents .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in bond lengths or angles .

- Resolving Conflicts : Discrepancies (e.g., unexpected NMR peaks) are addressed by repeating experiments under anhydrous conditions or using deuterated solvents. Crystallographic data validates proposed structures .

Q. What are the best practices for storing and handling tert-butyl 3-pyrrolidin-1-ylpiperidine-1-carboxylate to maintain stability?

- Methodological Answer :

- Store in airtight containers under inert gas (N₂ or Ar) at room temperature (RT) to prevent hydrolysis of the tert-butyl ester .

- Avoid exposure to moisture or light; use desiccants in storage vials.

- Prepare solutions fresh in anhydrous solvents (e.g., DMSO or DMF) for biological assays .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing derivatives of this compound be addressed, particularly in achieving enantiomeric purity?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to control stereocenters .

- Protecting Groups : tert-Butyloxycarbonyl (Boc) groups prevent racemization during functionalization steps .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

- Analytical Validation : Chiral HPLC with amylose-based columns separates enantiomers, while circular dichroism (CD) confirms absolute configuration .

Q. What methodologies are employed to study the interaction of this compound with biological targets, and how are binding affinities quantified?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) on sensor chips to measure real-time binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) by measuring heat changes during ligand-receptor interactions .

- Radioligand Displacement Assays : Competitive binding with tritiated ligands (e.g., [³H]-naloxone for opioid receptors) calculates IC₅₀ values .

Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding the compound’s reactivity or conformation?

- Methodological Answer :

- Validation Strategies :

- Compare DFT-calculated transition states with experimental kinetic data (e.g., Arrhenius plots) .

- Adjust molecular dynamics (MD) force fields using crystallographic data to better match observed conformations .

- Solvent Effects : Include implicit solvent models (e.g., COSMO-RS) in simulations to account for polarity-driven reactivity differences .

Key Takeaways for Experimental Design

- Synthetic Optimization : Prioritize column chromatography for purification to remove byproducts from alkylation steps .

- Structural Validation : Combine NMR and X-ray crystallography to resolve ambiguities in complex derivatives .

- Biological Assays : Use SPR for high-throughput screening of binding partners, followed by ITC for thermodynamic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.